molecular formula C11H6F3N3 B3126509 Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- CAS No. 33469-11-3

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-

Cat. No. B3126509
CAS RN: 33469-11-3
M. Wt: 237.18 g/mol
InChI Key: XKYKGKIPBXUMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Molecular Structure Analysis

The molecular structure of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- participates in nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- include a molecular weight of 171.1193 , a density of 1.3±0.1 g/cm3 , a boiling point of 183.2±0.0 °C at 760 mmHg , and a melting point of 39-41 °C (lit.) . Its flash point is 71.7±0.0 °C .

Scientific Research Applications

Safety and Hazards

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Personal protective equipment/face protection should be worn, and dust formation should be avoided . In case of ingestion, immediate medical assistance should be sought .

Mechanism of Action

Mode of Action

It’s known that the compound participates in nickel-catalyzed arylcyanation reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Given its participation in arylcyanation reactions , it may influence pathways involving aryl groups or cyanation reactions.

properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-7(5-15)2-4-8/h1-4,6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKGKIPBXUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784873
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-

CAS RN

33469-11-3
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Reactant of Route 3
Reactant of Route 3
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Reactant of Route 4
Reactant of Route 4
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Reactant of Route 5
Reactant of Route 5
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Reactant of Route 6
Reactant of Route 6
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.